(5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions.
Introduction of the Allyloxybenzylidene Group: This step involves the condensation of the thiazolo[3,2-b][1,2,4]triazole intermediate with 2-(allyloxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Addition of the Trimethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trimethoxyphenyl group, where methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Conversion to benzyl derivatives.
Substitution: Formation of new derivatives with substituted nucleophiles.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor, antimicrobial agent, and anticancer compound due to its unique structural features.
Medicine
The compound’s potential therapeutic applications include its use as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: A compound with a similar triazole core but different substituents, used in various pharmacological studies.
Ethyl acetoacetate: A simpler compound used in organic synthesis, known for its keto-enol tautomerism.
Uniqueness
The uniqueness of (5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its complex structure, which combines multiple functional groups and a heterocyclic core, providing a versatile platform for various chemical reactions and biological activities.
Properties
Molecular Formula |
C23H21N3O5S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H21N3O5S/c1-5-10-31-16-9-7-6-8-14(16)13-19-22(27)26-23(32-19)24-21(25-26)15-11-17(28-2)20(30-4)18(12-15)29-3/h5-9,11-13H,1,10H2,2-4H3/b19-13- |
InChI Key |
HJJLOANPAMDHCW-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=CC=C4OCC=C)/SC3=N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=CC=C4OCC=C)SC3=N2 |
Origin of Product |
United States |
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